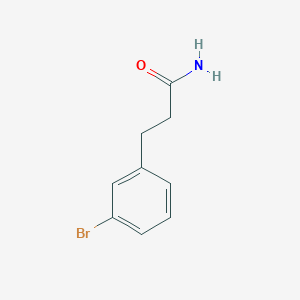

3-(3-Bromophenyl)propanamide

Description

3-(3-Bromophenyl)propanamide is a brominated aromatic compound featuring a propanamide backbone with a 3-bromophenyl substituent. The bromine atom enhances lipophilicity and influences intermolecular interactions, making the compound a versatile intermediate in drug discovery and functional material synthesis .

Properties

IUPAC Name |

3-(3-bromophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWHUYSZGQYNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propanamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient production with high yields and purity. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the amide group can yield primary amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenylpropanamides with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Products include primary amines or other reduced derivatives

Scientific Research Applications

3-(3-Bromophenyl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)propanamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound acts as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt physiological processes and has potential therapeutic applications.

Molecular Pathways: It may affect signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamide Backbone

The biological and chemical properties of propanamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Structural Insights :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and nitro (NO₂) groups in and enhance polarity and stabilize charge transfer in NLO applications or receptor binding .

- Heterocyclic Additions : Triazole () and pyrrole () rings introduce planar geometries, favoring π-π stacking in enzyme active sites .

Antiviral Activity :

- This compound derivatives (e.g., compound 21 in ) inhibit Hepatitis C NS3/4A protease with IC₅₀ values <1 µM. The bromine atom participates in hydrophobic interactions with the protease’s S2 pocket .

Anti-Inflammatory and Analgesic Activity :

- 3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide (): Demonstrates 75% edema inhibition in carrageenan-induced paw edema models, outperforming acetamide analogs. The propanamide chain’s flexibility is critical for COX-independent mechanisms .

Biological Activity

3-(3-Bromophenyl)propanamide, with the CAS number 615534-55-9, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a brominated phenyl group attached to a propanamide structure, which may influence its interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C10H10BrN

- Molecular Weight : 228.1 g/mol

- Chemical Structure :

This structure suggests potential interactions with biological macromolecules due to the presence of the amide functional group and the bromine atom, which may enhance lipophilicity and receptor binding.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro evaluations demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

- Cell Cycle Arrest : Induction of G1 phase arrest.

- Apoptotic Pathways : Activation of caspases and upregulation of pro-apoptotic proteins.

Case Study: MCF-7 Cell Line

In a controlled study, treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% after 48 hours), highlighting its potential as an anticancer agent.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. Preliminary studies indicate that it can enhance the release of dopamine and serotonin in neuronal cultures, which could have implications for treating neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interactions : The compound may interact with specific receptors involved in apoptosis and cell signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes responsible for cellular proliferation in cancer cells.

- Oxidative Stress Modulation : It may reduce oxidative stress markers, contributing to its neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.